Icmt-IN-41

ICMT inhibitor SAR enzyme assay

Icmt-IN-41 (also designated compound is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme catalyzing the final post-translational modification step of CAAX proteins, including Ras family GTPases. It belongs to a class of methylated tetrahydropyranyl (THP) derivatives developed for anticancer research, specifically targeting Ras-driven malignancies.

Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
Cat. No. B12373559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-41
Molecular FormulaC23H31NO
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C
InChIInChI=1S/C23H31NO/c1-18-10-11-21(16-19(18)2)24-14-12-23(20-8-6-5-7-9-20)13-15-25-22(3,4)17-23/h5-11,16,24H,12-15,17H2,1-4H3
InChIKeyGFBPGVKTFGUQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-41 (Compound 20) Overview: A Tetrahydropyranyl-Derived ICMT Inhibitor for Ras-Driven Cancer Research


Icmt-IN-41 (also designated compound 20) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme catalyzing the final post-translational modification step of CAAX proteins, including Ras family GTPases [1]. It belongs to a class of methylated tetrahydropyranyl (THP) derivatives developed for anticancer research, specifically targeting Ras-driven malignancies [1]. The compound demonstrates an ICMT inhibitory activity with an IC50 of 0.069 μM in biochemical assays [1].

Why Icmt-IN-41 Cannot Be Interchanged with Other ICMT Inhibitors: The Critical Role of Sub-micromolar Potency in Cellular Assays


While several ICMT inhibitors exist, their biochemical potencies span a wide range, from low nanomolar to high micromolar, which directly impacts their efficacy in cellular and in vivo models [1]. Simple substitution with a compound of similar chemical class but different potency can lead to significantly different experimental outcomes, particularly in Ras-driven cancer cell lines where growth inhibition (GI50) values can vary by orders of magnitude [1]. The specific SAR of the THP series demonstrates that even minor structural modifications can alter potency by over 50-fold, making compound-specific validation essential for reproducible research [1].

Icmt-IN-41 (Compound 20) vs. In-Class Comparators: A Quantitative Evidence Guide for Informed Selection


Icmt-IN-41 Exhibits Intermediate Biochemical Potency within the Tetrahydropyranyl SAR Series

Icmt-IN-41 (compound 20) demonstrates an IC50 of 0.069 μM against ICMT in a biochemical assay, placing it in the mid-range of potency within its structural series. In contrast, the initial hit compound 3 showed sub-micromolar activity, while subsequent optimization yielded more potent analogs such as compound 27 (IC50 = 0.015 μM), compound 48 (IC50 = 0.031 μM), and the series' most potent compound 75 (IC50 = 0.0013 μM) [1]. This positions Icmt-IN-41 as a useful tool for investigating the functional consequences of intermediate-level ICMT inhibition, distinct from both weaker early leads and ultra-potent later-stage candidates [1].

ICMT inhibitor SAR enzyme assay

Icmt-IN-41 Provides a Unique Benchmark for Cellular Growth Inhibition Studies in Ras-Mutant Cancer Lines

In the original SAR study, potent ICMT inhibitors from the THP series reduced cell viability in several cancer cell lines, with growth inhibition (GI50) values ranging from 0.3 to >100 μM [1]. While specific GI50 data for Icmt-IN-41 (compound 20) was not explicitly reported, its intermediate biochemical IC50 of 0.069 μM suggests its cellular activity would fall within this wide range, providing a valuable reference point between the highly potent nanomolar inhibitors (e.g., compound 75) and the weaker micromolar inhibitors [1]. This positions Icmt-IN-41 as a critical control for experiments designed to correlate biochemical potency with cellular efficacy in Ras-driven cancer models [1].

Ras signaling cancer cell line antiproliferative

Icmt-IN-41 Demonstrates a Distinct Potency Profile Compared to Widely Used Reference Inhibitor Cysmethynil

Cysmethynil is a widely cited reference inhibitor of ICMT, reported to have an IC50 of <200 nM (<0.2 μM) [2]. Icmt-IN-41, with an IC50 of 0.069 μM (69 nM), is approximately 3-fold more potent than the upper bound of cysmethynil's reported activity. This difference in potency, combined with their distinct chemical scaffolds (THP-derived vs. indole-based), makes Icmt-IN-41 a valuable alternative for studies where a more potent or structurally distinct ICMT inhibitor is required to probe target biology or overcome potential off-target effects associated with cysmethynil [REFS-1, REFS-2].

ICMT inhibitor cysmethynil potency comparison

Optimal Research and Industrial Application Scenarios for Icmt-IN-41 (Compound 20)


Calibrating Dose-Response Relationships in Ras-Driven Cancer Cell Line Panels

As an ICMT inhibitor with an intermediate biochemical potency (IC50 = 0.069 μM), Icmt-IN-41 is ideally suited for constructing detailed dose-response curves across a panel of Ras-mutant cancer cell lines (e.g., HCT-116, MDA-MB-231, PC3). Its potency allows for the observation of graded cellular responses, including Ras mislocalization and growth inhibition, without the immediate saturation of target engagement that might occur with ultra-potent analogs like compound 75 (IC50 = 0.0013 μM) [1]. This enables precise calculation of EC50 values for downstream effects and facilitates the identification of cell lines with differential sensitivity to intermediate-level ICMT inhibition [1].

A Structurally Distinct Control for Cysmethynil-Based Studies

Cysmethynil remains a standard reference compound for ICMT inhibition [2]. However, its indole-based structure and reported potency range (IC50 < 0.2 μM) differ from Icmt-IN-41's THP scaffold and defined IC50 of 0.069 μM [REFS-1, REFS-2]. Researchers can employ Icmt-IN-41 as an orthogonal chemical probe to confirm that observed biological effects are due to ICMT inhibition rather than off-target activities specific to the cysmethynil chemotype. This two-compound validation strategy is essential for robust target validation in academic and pharmaceutical research settings [REFS-1, REFS-2].

SAR Studies Focusing on the Tetrahydropyranyl Core

Icmt-IN-41 (compound 20) represents a specific structural iteration within the methylated tetrahydropyranyl series [1]. It serves as a critical reference point for medicinal chemistry efforts aimed at optimizing this chemotype. By comparing its activity (IC50 = 0.069 μM) to that of earlier (e.g., compound 3), contemporaneous (e.g., compound 27, IC50 = 0.015 μM), and later-stage compounds (e.g., compound 75, IC50 = 0.0013 μM), structure-activity relationship (SAR) models can be refined to predict the impact of specific substituents on the THP ring on ICMT inhibition and, subsequently, cellular efficacy [1].

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